molecular formula C15H15ClIN3O6 B10856729 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

Cat. No.: B10856729
M. Wt: 495.65 g/mol
InChI Key: SDDGQKMHQXTCMN-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UBP301 (hydrochloride) is a potent and selective antagonist of kainate receptors, which are a subtype of ionotropic glutamate receptors. This compound is a derivative of willardiine and exhibits approximately 30-fold selectivity for kainate receptors over AMPA receptors . The compound is known for its high affinity and specificity, making it a valuable tool in neuroscience research.

Preparation Methods

Synthetic Routes and Reaction Conditions

UBP301 (hydrochloride) is synthesized through a series of chemical reactions starting from willardiineThe final product is obtained by converting the intermediate into its hydrochloride salt form .

Industrial Production Methods

While specific industrial production methods for UBP301 (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

UBP301 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the iodide and carboxybenzyl groups. These reactions are typically carried out under controlled conditions to ensure specificity and yield.

Common Reagents and Conditions

    Iodination: Iodine and a suitable oxidizing agent are used to introduce the iodide group.

    Carboxybenzylation: Carboxybenzyl chloride is used in the presence of a base to introduce the carboxybenzyl group.

    Hydrochloride Formation: Hydrochloric acid is used to convert the final product into its hydrochloride salt form.

Major Products

The major product of these reactions is UBP301 (hydrochloride), which is obtained in high purity and yield. The compound is characterized by its high selectivity for kainate receptors.

Scientific Research Applications

UBP301 (hydrochloride) has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology . Some of its key applications include:

    Neuroscience Research: Used to study the role of kainate receptors in neuronal signaling and synaptic transmission.

    Neuropathic Pain Studies: Employed to investigate the involvement of kainate receptors in pain pathways.

    Drug Development: Serves as a reference compound for developing new drugs targeting kainate receptors.

    Receptor Function Analysis: Helps in understanding the functional properties of kainate receptors and their interactions with other neurotransmitter systems.

Mechanism of Action

UBP301 (hydrochloride) exerts its effects by selectively binding to kainate receptors, thereby inhibiting their activity . The compound has an IC50 value of 164 micromolar and a dissociation constant (KD) of 5.94 micromolar . By blocking kainate receptors, UBP301 (hydrochloride) modulates excitatory neurotransmission and reduces neuronal excitability. This mechanism is particularly useful in studying the physiological and pathological roles of kainate receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    UBP302: Another derivative of willardiine with similar selectivity for kainate receptors.

    UBP304: A compound with comparable affinity for kainate receptors but different pharmacokinetic properties.

    CNQX: A non-selective antagonist of both kainate and AMPA receptors.

Uniqueness

UBP301 (hydrochloride) stands out due to its high selectivity for kainate receptors over AMPA receptors, making it a more specific tool for studying kainate receptor functions . Its unique chemical structure, derived from willardiine, contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C15H15ClIN3O6

Molecular Weight

495.65 g/mol

IUPAC Name

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C15H14IN3O6.ClH/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22;/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24);1H/t11-;/m0./s1

InChI Key

SDDGQKMHQXTCMN-MERQFXBCSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O.Cl

Origin of Product

United States

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